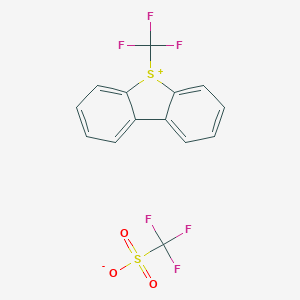

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

Description

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate (CAS: 129946-88-9), commonly known as Umemoto’s reagent, is a hypervalent iodine-based trifluoromethylating agent. Its molecular formula is C₁₄H₈F₆O₃S₂, with a molecular weight of 402.33 g/mol . Structurally, it consists of a dibenzothiophenium core substituted with a trifluoromethyl group and a trifluoromethanesulfonate counterion. This compound is widely used in organic synthesis, radiochemistry, and medicinal chemistry due to its ability to transfer the trifluoromethyl (CF₃) group under mild conditions .

Properties

IUPAC Name |

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXHXTRTGZBOGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380542 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129946-88-9 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate are various types of nucleophilic substrates, such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines. These targets play a crucial role in many biochemical reactions, and their modification can lead to significant changes in cellular processes.

Mode of Action

S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate acts as a powerful electrophilic trifluoromethylating agent. It interacts with its targets by donating a trifluoromethyl group to the nucleophilic substrates. This interaction results in the formation of trifluoromethylated products, which can have different properties and reactivities compared to the original substrates.

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability when administered in an appropriate formulation

Action Environment

Environmental factors can influence the action, efficacy, and stability of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, its stability may be influenced by light and storage conditions.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has unique properties such as high electronegativity, metabolic stability, and lipophilicity. This compound is often used as an intermediate in organic synthesis

Molecular Mechanism

It is known that the trifluoromethyl group can participate in various reactions under basic conditions, such as trifluoromethylation of β-ketoesters at the α-position, direct trifluoromethylation of indoles at the 2-position, and hydroxytrifluoromethylation of styrene derivatives using photoredox catalysts

Biological Activity

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, commonly known as the Umemoto reagent, is a versatile electrophilic trifluoromethylating agent extensively utilized in organic synthesis. This compound has garnered attention due to its unique biological activity and applications in medicinal chemistry, particularly in the labeling of peptides and the synthesis of trifluoromethylated compounds.

- IUPAC Name : 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

- Molecular Formula : C₁₄H₈F₆O₃S

- CAS Number : 129946-88-9

- Molecular Weight : 402.33 g/mol

- Melting Point : 150 °C

- Physical Form : Crystalline powder

The compound features a dibenzothiophene core with a trifluoromethyl group, which significantly enhances its electrophilic character, making it suitable for various chemical transformations.

Trifluoromethylation in Medicinal Chemistry

Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and bioactivity. The introduction of trifluoromethyl groups can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy and reduced toxicity.

-

Peptide Labeling :

The Umemoto reagent has been successfully employed for the 18F-labeling of unmodified peptides , particularly at cysteine thiol residues. This method allows for direct chemoselective labeling, which is crucial for developing radiotracers in positron emission tomography (PET) imaging . -

Synthesis of Trifluoromethylated Compounds :

The reagent facilitates the synthesis of various biologically active molecules through electrophilic trifluoromethylation reactions. For instance, it has been used to produce trifluoromethyl-substituted aromatic compounds with significant yields, enhancing their potential as therapeutic agents .

Case Study 1: Peptide Tracing with 18F

In a study focused on the application of the Umemoto reagent for peptide labeling, researchers demonstrated that the reagent could effectively label peptides containing cysteine residues. The process involved a halogen exchange followed by oxidative cyclization, resulting in high labeling efficiency suitable for PET imaging applications .

Case Study 2: Synthesis of Trifluoromethylated Hydroquinones

Another notable application involved using the Umemoto reagent to synthesize trifluoromethylated hydroquinones from activated aromatic substrates. The reactions were conducted under mild conditions, yielding products with up to 91% efficiency. This method highlights the reagent's utility in synthesizing complex organic molecules relevant to drug development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate:

- Electrophilic Nature : The compound's electrophilic properties make it an effective agent for introducing trifluoromethyl groups into various substrates, enhancing their biological activity.

- Safety Profile : While handling this reagent, safety precautions are crucial as it poses risks such as serious eye damage and skin irritation .

Data Table: Comparison of Trifluoromethylation Agents

| Agent Name | Chemical Structure | Yield Efficiency | Applications |

|---|---|---|---|

| 5-(Trifluoromethyl)dibenzothiophenium triflate | Structure | Up to 91% | Peptide labeling, drug synthesis |

| S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | Not available | Varies | Organic synthesis |

| Trifluoromethyltrimethylsilane | Not available | Varies | Nucleophilic reactions |

Comparison with Similar Compounds

Comparison with Similar Trifluoromethylation Reagents

Chemical Structures and Reactivity

Functional Performance

Substrate Scope :

- Umemoto’s Reagent :

- Langlois’ Reagent :

- Baran’s Reagent :

Reaction Conditions :

- Umemoto’s reagent operates under mild acidic conditions (e.g., Scheme 1 in hydroquinone trifluoromethylation ).

- Langlois’ and Baran’s reagents depend on radical initiators or light, limiting their use in oxygen-sensitive systems .

Preparation Methods

Halogen Exchange with Fluoride

In the initial step, the stable trifluoromethyl group in the precursor undergoes halogen exchange with -fluoride. This reaction is typically conducted in anhydrous dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to facilitate nucleophilic substitution. The choice of solvent is critical, as DMSO stabilizes the transition state and enhances reaction kinetics.

Oxidative Cyclization with Triflic Anhydride

Following fluorination, the intermediate is subjected to oxidative cyclization using trifluoromethanesulfonic anhydride (TfO) and Oxone. This step generates the dibenzothiophenium core while introducing the trifluoromethanesulfonate counterion. The reaction proceeds via a sulfonium ion intermediate, which is subsequently trapped by the triflate anion.

Key Parameters:

-

Yield: 60–75% (non-radioactive synthesis)

-

Reaction Time: 2–4 hours

-

Temperature: 0–25°C (cyclization step)

One-Pot Synthesis from 3,3’-Bis(trifluoromethoxy)biphenyl

A streamlined one-pot synthesis method was developed in 2022, leveraging the electronic effects of trifluoromethoxy substituents to enhance reactivity. This approach simplifies the preparation by avoiding intermediate isolation.

Reaction Mechanism

The process begins with the coupling of 3-(trifluoromethoxy)phenylmagnesium bromide, catalyzed by FeCl, to form 3,3’-bis(trifluoromethoxy)biphenyl. Subsequent treatment with triflic anhydride (TfO) and trifluoroacetic acid (TFA) induces cyclization, yielding the dibenzothiophenium core. The trifluoromethyl group is introduced via reaction with sodium triflinate (CFSONa) under acidic conditions.

Advantages Over Traditional Methods

-

Reduced Steps: Eliminates the need for intermediate purification.

-

Higher Functional Group Tolerance: Accommodates electron-deficient aryl groups.

-

Scalability: Achieves gram-scale production with consistent yields.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% FeCl | +15% |

| Temperature | −20°C to 25°C | Maximizes cyclization efficiency |

| Solvent | Dichloromethane (DCM) | Prevents side reactions |

FeCl3_33-Catalyzed Homo-Coupling for Precursor Synthesis

The synthesis of 3,3’-bis(trifluoromethoxy)biphenyl, a key precursor, employs an FeCl-catalyzed homo-coupling reaction. This method addresses the challenges associated with traditional cross-coupling strategies, which often suffer from low regioselectivity.

Reaction Conditions

Mechanistic Insights

The reaction proceeds via a radical-mediated pathway, where FeCl facilitates single-electron transfer (SET) to generate aryl radicals. These radicals dimerize to form the biphenyl backbone, with the trifluoromethoxy groups retained intact.

Direct Conversion from 2,8-Bis(trifluoromethoxy)dibenzothiophene

A less conventional route involves the direct trifluoromethylation of 2,8-bis(trifluoromethoxy)dibenzothiophene using triflic anhydride. Although this method offers simplicity, it suffers from low yields (20–30%) due to competing side reactions.

Limitations and Mitigation Strategies

-

Side Reactions: Formation of sulfoxides and sulfones.

-

Mitigation: Use of stoichiometric TfO and low temperatures (−20°C).

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and applicability of the four primary synthesis routes:

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate in laboratory settings?

- Methodological Answer : Researchers must prioritize risk assessments before handling this compound. Key precautions include:

- Use of chemical safety goggles , nitrile gloves, and lab coats to prevent skin/eye contact .

- Conducting reactions in a ventilated fume hood to avoid inhalation of volatile byproducts .

- Proper disposal of waste via protocols aligned with local regulations (e.g., neutralization of acidic residues) .

- Avoidance of heat or sparks due to potential reactivity with explosive intermediates like diazo compounds .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : The synthesis typically involves:

- Electrophilic substitution : Reacting dibenzothiophene derivatives with trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under anhydrous conditions .

- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the product .

- Characterization : Confirmation via , -NMR, and high-resolution mass spectrometry (HRMS) to verify purity and structure .

Q. What are the key physical and chemical properties influencing its stability and reactivity?

- Methodological Answer :

- Melting Point : 150°C (lit.), indicating thermal stability under standard reaction conditions .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in non-polar solvents, guiding solvent selection for reactions .

- Hygroscopicity : Requires storage in a desiccator to prevent decomposition by moisture .

Advanced Research Questions

Q. How does the electrophilic trifluoromethylation efficiency of this reagent compare to other dibenzothiophenium salts under varying solvent polarities?

- Methodological Answer :

- Comparative Studies : 5-(Trifluoromethyl)dibenzothiophenium triflate exhibits higher electrophilicity than 5-cyano or 5-alkynyl analogs due to the electron-withdrawing trifluoromethyl group, enhancing its reactivity in polar solvents like acetonitrile .

- Solvent Effects : In low-polarity solvents (e.g., toluene), reduced ionization decreases trifluoromethyl transfer efficiency. Optimize by adding polar additives (e.g., crown ethers) to stabilize the cationic intermediate .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : -NMR (δ ~ -60 ppm for CF) and -NMR (aromatic protons at δ 7.5–8.5 ppm) confirm structural integrity .

- X-ray Crystallography : Resolves crystal packing and counterion interactions, critical for understanding solid-state stability .

- GC-MS : Monitors purity (>93% by GC) and detects trace impurities from synthesis .

Q. How do electronic effects of substituents on the dibenzothiophenium core influence its reactivity in electrophilic transfer reactions?

- Methodological Answer :

- Substituent Tuning : Electron-withdrawing groups (e.g., CF) increase the electrophilicity of the sulfur center, accelerating trifluoromethylation rates. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity .

- Mechanistic Studies : DFT calculations correlate substituent Hammett parameters () with activation energies, providing a predictive framework for reagent design .

Q. What strategies can resolve discrepancies in reported reaction yields when using this reagent across different studies?

- Methodological Answer :

- Parameter Control : Standardize reaction conditions (solvent purity, temperature, stoichiometry) to minimize variability. For example, trace water can hydrolyze the triflate counterion, reducing efficacy .

- Catalyst Screening : Evaluate additives (e.g., Lewis acids like BF) to enhance electrophilicity in challenging substrates .

- Data Reproducibility : Cross-validate results using alternative trifluoromethylation assays (e.g., competitive kinetic studies) .

Theoretical and Methodological Frameworks

Q. How can computational modeling guide the design of derivatives with enhanced trifluoromethylation activity?

- Methodological Answer :

- DFT Calculations : Predict transition-state geometries and charge distribution to identify substituents that stabilize cationic intermediates .

- QSAR Models : Relate substituent electronic parameters (e.g., ) to reaction rates for rational reagent optimization .

Q. What mechanistic insights explain contradictory results in trifluoromethylation regioselectivity across aromatic substrates?

- Methodological Answer :

- Steric vs. Electronic Control : Bulky substrates favor para-substitution due to steric hindrance, while electron-rich aromatics undergo ortho/para attack via Wheland intermediate stabilization .

- Isotope Labeling : Use -labeled reagents to track trifluoromethyl group transfer pathways and validate competing mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.